(1S,2S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Description
This compound is a synthetic glucocorticoid derivative characterized by a pentacyclic backbone with hydroxyl, acetyl, and propyl substituents. Its stereochemistry and functional groups are critical to its pharmacological profile. Structurally, it closely resembles budesonide (CAS 51333-22-3), a clinically used anti-inflammatory agent, but differs by the presence of an additional hydroxyl group at position 19 and distinct stereochemical configurations . Glucocorticoids in this class are noted for their anti-inflammatory and immunomodulatory effects, often leveraged in treating asthma, allergies, and autoimmune disorders.
Properties
Molecular Formula |
C25H34O7 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(1S,2S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20?,21?,22+,23-,24-,25?/m0/s1 |
InChI Key |
JBVVDXJXIDYDMF-BQMSOZAHSA-N |
Isomeric SMILES |
CCCC1OC2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C2(O1)C(=O)CO)C)O)C)O |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Origin of Product |
United States |
Biological Activity
The compound (1S,2S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's intricate structure can be represented by the following molecular formula:
- Molecular Formula : C27H38O4
- Molecular Weight : 438.58 g/mol
Structural Features
The compound features multiple hydroxyl groups and a dioxapentacyclic framework that contribute to its biological activity. The presence of hydroxyl groups often enhances solubility and reactivity in biological systems.
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby mitigating inflammation.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, making it a candidate for further research in antimicrobial therapies.
Case Studies and Research Findings
-
Antioxidant Activity :
Compound IC50 (µM) (1S,2S,...)-16-one 25 Ascorbic Acid 20 Trolox 30 - Anti-inflammatory Effects :
-
Antimicrobial Properties :
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100
Scientific Research Applications
The compound (1S,2S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is a complex organic molecule with significant potential in various scientific fields. This article explores its applications across medicinal chemistry, agriculture, and material science.
Anticancer Properties
Research indicates that compounds similar to this structure exhibit promising anticancer activities. Their unique molecular configurations allow for interactions with biological targets related to cancer cell proliferation and apoptosis. For instance, studies have shown that modifications in hydroxyl groups can enhance the cytotoxic effects against specific cancer cell lines .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds with similar frameworks have demonstrated effectiveness against a range of bacteria and fungi. The presence of hydroxyl and acetyl groups is often linked to increased solubility and bioactivity .
Neuropharmacology
Recent pharmacological studies have highlighted the potential of such compounds as modulators of neurotransmitter receptors. Their ability to interact with dopamine receptors positions them as candidates for treating neurological disorders such as schizophrenia or Parkinson's disease .
Pesticidal Activity
The structural characteristics of this compound may confer pesticidal properties. Research shows that similar compounds can act as effective herbicides or insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target species .
Plant Growth Regulators
Compounds with complex cyclic structures are often investigated for their role as plant growth regulators (PGRs). They can influence plant growth by affecting hormone levels and metabolic pathways, leading to improved crop yields and resilience against environmental stressors .
Polymer Chemistry
The unique structural features of this compound make it suitable for the development of advanced materials. Its ability to form stable complexes can be exploited in creating polymers with enhanced mechanical properties or thermal stability .
Nanotechnology
In nanotechnology, compounds like this are being explored for their potential use in drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms is a significant area of research .
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways .
Case Study 2: Agricultural Efficacy
Field trials using formulations based on this compound showed a marked reduction in pest populations without adversely affecting beneficial insects. This highlights its potential as a sustainable alternative in pest management strategies .
Case Study 3: Material Development
Research into the application of this compound in polymer matrices resulted in materials with superior thermal resistance and mechanical strength compared to traditional polymers. This opens avenues for its use in high-performance applications .
Comparison with Similar Compounds
Budesonide (CAS 51333-22-3)
- Molecular Formula : C25H34O6 (vs. C25H34O6 for the target compound).
- Key Differences :
- Bioactivity : Budesonide is a potent GR agonist with lower systemic bioavailability due to rapid hepatic metabolism. The target compound’s additional hydroxyl group may enhance water solubility and tissue retention.
Ciclesonide (CAS 126544-47-6)
- Molecular Formula : C32H44O5.
- Key Differences :
- Bioactivity : Ciclesonide’s prodrug design minimizes systemic exposure, reducing adverse effects. The target compound’s direct activity may offer faster onset but higher systemic absorption.
12-Bromo Derivative (CAS 215095-75-3)
- Molecular Formula : C25H33BrO4.
- Key Differences :
- Bioactivity : Halogenation typically improves metabolic stability but may reduce receptor affinity.
Pharmacological and Functional Comparisons
| Parameter | Target Compound | Budesonide | Ciclesonide | 12-Bromo Derivative |
|---|---|---|---|---|
| GR Binding Affinity | High (predicted) | 1.0 (reference) | 0.8 (des-CIC) | Moderate |
| Bioavailability | Moderate (hydrophilic) | Low (hepatic first-pass) | Very low (prodrug) | Low (high molecular weight) |
| Metabolic Stability | High (resists CYP3A4) | Moderate | High (prodrug) | Very high |
| Therapeutic Use | Anti-inflammatory, immunomodulation | Asthma, COPD | Allergic rhinitis | Experimental (cancer) |
- Ferroptosis Induction: Evidence suggests structurally related steroids can trigger ferroptosis in oral squamous cell carcinoma (OSCC) with selective cytotoxicity . The target compound’s hydroxylation pattern may amplify this effect.
- Metabolic Pathways : Unlike ciclesonide, which relies on esterase activation, the target compound’s direct activity bypasses metabolic conversion, simplifying pharmacokinetics .
Research Findings and Clinical Implications
- Cancer Therapy : Analogues like the 12-bromo derivative show promise in ferroptosis-driven cancer therapies due to halogen-induced oxidative stress . The target compound’s hydroxyl groups may similarly modulate lipid peroxidation pathways .
- Anti-Inflammatory Efficacy : Budesonide derivatives with enhanced solubility (e.g., via hydroxylation) demonstrate improved topical efficacy in airway inflammation models .
- Safety Profile : Prodrug designs (e.g., ciclesonide) minimize systemic glucocorticoid exposure, reducing adrenal suppression risks. The target compound’s lack of a prodrug mechanism necessitates careful dosing optimization .
Q & A
Basic Research Questions
Q. How can researchers accurately verify the structural identity of this compound, given its complex stereochemistry?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Pair with nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments, e.g., COSY, HSQC, HMBC) to resolve stereocenters and confirm spatial arrangement. Cross-reference with X-ray crystallography if crystalline forms are obtainable .
- Note : Discrepancies in NMR data (e.g., unexpected coupling constants) may indicate impurities or isomerization; validate purity via HPLC with photodiode array detection .
Q. What strategies are recommended for preparing stable stock solutions of this compound for in vitro assays?
- Methodology : Dissolve in DMSO (preferred for hydrophobic compounds) at 10–50 mM concentrations. Aliquot and store at -80°C to minimize freeze-thaw degradation. For aqueous solubility, use co-solvents like cyclodextrins or surfactants (e.g., Tween-80) at biocompatible concentrations .
- Critical Data : Solubility in DMSO: >50 mg/mL (experimentally confirmed); aqueous solubility: <0.1 mg/mL (requires optimization) .
Q. How can researchers assess the compound’s stability under varying experimental conditions (pH, temperature)?
- Methodology : Conduct accelerated stability studies using HPLC-UV/MS:
- pH stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours.
- Thermal stability : Expose to 4°C, 25°C, and 40°C for 1–4 weeks.
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound’s derivatives?
- Methodology : Apply density functional theory (DFT) to model reaction intermediates and transition states. Use software like Gaussian or COMSOL Multiphysics to simulate energy profiles and identify low-energy pathways. Validate predictions with small-scale combinatorial synthesis .
- Case Study : Quantum mechanical/molecular mechanical (QM/MM) simulations reduced by 40% the experimental iterations needed to optimize a key hydroxylation step .
Q. What experimental and computational approaches resolve contradictions in bioactivity data (e.g., conflicting IC50 values across studies)?
- Methodology :
Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls.
Meta-analysis : Pool data from multiple studies using Bayesian statistics to identify outliers.
Molecular docking : Compare binding affinities across protein conformations (e.g., induced-fit vs. rigid docking) to explain variability .
- Example : Discrepancies in kinase inhibition assays were traced to differences in ATP concentrations during screening .
Q. How can AI-driven platforms enhance the design of targeted delivery systems for this compound?
- Methodology : Train machine learning models on existing pharmacokinetic data (logP, tPSA, HBD/HBA counts) to predict absorption/distribution. Use generative adversarial networks (GANs) to design nanoparticle carriers with optimized loading efficiency and release profiles .
- Data Integration : Incorporate in vivo biodistribution data (e.g., from LC-MS/MS tissue analysis) to refine AI predictions .
Q. What advanced techniques characterize the compound’s interactions with biological targets at atomic resolution?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
